(2-methoxyphenyl){4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone
Description
The compound "(2-methoxyphenyl){4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone" is a piperazine-based methanone derivative featuring a 2-methoxyphenyl group and a 1-methylindole-2-carbonyl substituent. Its structure comprises:
- A 2-methoxyphenyl group attached to the methanone, contributing electron-donating effects and influencing lipophilicity.
Properties
IUPAC Name |
(2-methoxyphenyl)-[4-(1-methylindole-2-carbonyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-23-18-9-5-3-7-16(18)15-19(23)22(27)25-13-11-24(12-14-25)21(26)17-8-4-6-10-20(17)28-2/h3-10,15H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRXGSNJHMJZKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)N3CCN(CC3)C(=O)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methoxyphenyl){4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone typically involves multiple steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Piperazine Derivative Synthesis: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.
Coupling Reaction: The final step involves coupling the indole derivative with the piperazine derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and methoxyphenyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, facilitated by the electron-rich nature of the indole nucleus.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Halogenating agents, nitrating agents, under controlled temperature and solvent conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(2-methoxyphenyl){4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-methoxyphenyl){4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The indole moiety is known to bind with high affinity to various receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
| Compound Name | Key Structural Differences | Molecular Formula | Molecular Weight (g/mol) | Key Features/Impacts |
|---|---|---|---|---|
| Target Compound | - 2-Methoxyphenyl group - 1-Methylindole-2-carbonyl |
C₂₂H₂₁N₃O₃ | 375.43 | Enhanced lipophilicity (methoxy group); potential for π-π stacking (indole) |
| 2-(4-Fluorophenyl)-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}ethanone () | - 4-Fluorophenyl group - Ethanone linker |
C₂₂H₂₀FN₃O₂ | 393.42 | Increased electron-withdrawing effects (fluorine); shorter linker may reduce flexibility |
| 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-(2-methyl-1H-indol-3-yl)ethanone () | - 2-Methylindol-3-yl group - Ethanone linker |
C₂₃H₂₅N₃O₂ | 391.47 | Altered indole substitution (3-yl vs. 2-yl) may affect receptor orientation |
| 4-(3-Fluorobenzoyl)piperazin-1-ylmethanone () | - 3-Fluorobenzoyl substituent on piperazine | C₂₀H₁₈FN₂O₃ | 365.37 | Dual carbonyl groups may enhance rigidity; fluorine impacts solubility |
| (4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone () | - Benzyl group on piperazine - Unmethylated indole |
C₂₀H₂₁N₃O | 335.41 | Increased lipophilicity (benzyl); unmethylated indole may reduce metabolic stability |
Computational and Experimental Similarity Metrics
- Tanimoto Coefficients : highlights the use of MACCS and ECFP4 fingerprints to quantify structural similarity. The target compound’s indole and piperazine motifs likely yield high Tanimoto scores (>0.7) with analogs like and .
- Subgraph Matching : GEM-Path () combines fingerprint-based and subgraph comparisons, offering high accuracy in identifying activity-relevant similarities among piperazine derivatives .
Biological Activity
The compound (2-methoxyphenyl){4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and receptor modulation. This article explores its biological activity, focusing on its interactions with various receptors, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 314.39 g/mol. The structure features a piperazine ring, a methoxyphenyl group, and an indole moiety, which are known to contribute to its pharmacological properties.
Receptor Interactions
- Dopamine Receptors : The compound has shown affinity for dopamine receptors, particularly the D2 and D3 subtypes. Studies indicate that compounds with similar structures exhibit selective antagonistic activity towards these receptors, which are crucial in the treatment of various neuropsychiatric disorders. For instance, related compounds have demonstrated high selectivity for D3 receptors with Ki values indicating strong binding affinity (e.g., Ki = 0.39 nM for D3R) .
- Serotonin Receptors : The piperazine moiety is often associated with serotonin receptor modulation. Compounds structurally related to the target compound have been studied for their effects on serotonin receptors, which play a significant role in mood regulation and anxiety disorders.
- Other Targets : Research has also suggested potential interactions with other neurotransmitter systems, including adrenergic and histaminergic pathways, indicating a broad spectrum of biological activity.
Case Studies and Research Findings
A number of studies have investigated the pharmacological profiles of compounds similar to this compound:
- In Vitro Studies : In vitro assays have demonstrated that derivatives of this compound can inhibit specific receptor activities in a concentration-dependent manner. For example, one study reported that a related compound inhibited dopamine receptor-mediated signaling pathways effectively at concentrations as low as 50 nM .
- In Vivo Studies : Animal studies have indicated that compounds with similar structures can significantly affect behavior in models of anxiety and depression, suggesting potential therapeutic applications in psychiatric conditions .
Data Table: Biological Activity Overview
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
